molecular formula C18H21ClO2 B3036833 2-[2-(4-chlorophenyl)-2-adamantyl]acetic Acid CAS No. 400081-88-1

2-[2-(4-chlorophenyl)-2-adamantyl]acetic Acid

Cat. No. B3036833
CAS RN: 400081-88-1
M. Wt: 304.8 g/mol
InChI Key: LZKWXNMCVNQXEH-UHFFFAOYSA-N
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Description

2-[2-(4-chlorophenyl)-2-adamantyl]acetic Acid , also known as 2-Chlorophenylacetic acid , is an organic compound with the chemical formula C₈H₇ClO₂ . It is a white crystalline solid with a melting point of approximately 92-95°C . This compound belongs to the class of phenylacetic acids and has been studied for various applications.


Synthesis Analysis

The synthesis of 2-Chlorophenylacetic acid involves several methods, including halogenation of phenylacetic acid derivatives or direct chlorination of phenylacetic acid. Researchers have explored its preparation for use in the synthesis of phenylacetoxy cellulosics and its halogenated derivatives .


Molecular Structure Analysis

The molecular structure of 2-Chlorophenylacetic acid consists of a chlorophenyl group attached to the acetic acid backbone. The chlorine atom is positioned ortho to the carboxylic acid group. The adamantyl moiety provides steric bulk and contributes to the compound’s overall stability .


Physical And Chemical Properties Analysis

  • Melting Point : Approximately 92-95°C .

Scientific Research Applications

Anticancer Properties and Molecular Binding

A molecule derived from adamantyl-substituted retinoid, specifically 3-Cl-AHPC, demonstrated significant apoptotic (cell death-inducing) and antiproliferative (cell growth-inhibiting) activities against several cancer cell types, including leukemia and breast, lung, and prostate cancers. This molecule, along with its analogues, was also found to inhibit SHP-2 protein-tyrosine phosphatase, which is overexpressed in certain leukemias, suggesting a potential mechanism for its anticancer effects (Dawson et al., 2007).

Applications in Antimicrobial and Anti-inflammatory Research

Antimicrobial and Anti-inflammatory Activities

Adamantyl derivatives were synthesized and evaluated for their in vitro activities against various bacterial strains and the fungus Candida albicans. Some of these derivatives exhibited good or moderate antimicrobial activities, especially against Bacillus subtilis. Additionally, certain compounds showed dose-dependent anti-inflammatory activities in in vivo models, highlighting their potential in antimicrobial and anti-inflammatory applications (Al-Deeb et al., 2006).

Applications in Synthesis and Structural Studies

Synthesis and Structural Analysis

Adamantylacetic acid was utilized in various synthesis processes, leading to the creation of new compounds like 2,4-bis(1-adamantyl)acetoacetic acid and its derivatives. These compounds were characterized and analyzed, providing insights into their structural properties and potential applications in chemical synthesis and pharmaceutical research (Kovalev et al., 2010).

properties

IUPAC Name

2-[2-(4-chlorophenyl)-2-adamantyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClO2/c19-16-3-1-13(2-4-16)18(10-17(20)21)14-6-11-5-12(8-14)9-15(18)7-11/h1-4,11-12,14-15H,5-10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZKWXNMCVNQXEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3(CC(=O)O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201192569
Record name 2-(4-Chlorophenyl)tricyclo[3.3.1.13,7]decane-2-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201192569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(4-chlorophenyl)-2-adamantyl]acetic Acid

CAS RN

400081-88-1
Record name 2-(4-Chlorophenyl)tricyclo[3.3.1.13,7]decane-2-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=400081-88-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Chlorophenyl)tricyclo[3.3.1.13,7]decane-2-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201192569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[2-(4-chlorophenyl)-2-adamantyl]acetic Acid
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